(R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride is a chiral compound that belongs to the class of piperazine derivatives. It exhibits significant pharmacological potential, particularly in the field of medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
The synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride is derived from piperazine, a well-known bicyclic amine. Piperazine derivatives have been extensively studied for their therapeutic properties, including their use as anxiolytics, antidepressants, and antipsychotics. The specific compound in question can be synthesized through various methods involving asymmetric synthesis techniques.
This compound is classified as an amine, specifically a piperazine derivative, and is further categorized under chiral compounds due to the presence of stereogenic centers. Its hydrochloride salt form enhances its solubility and stability, which is crucial for pharmaceutical applications.
The synthesis of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride typically involves several key steps:
The synthesis can be performed using methods such as:
The molecular structure of (R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride can be represented as follows:
This indicates that the compound consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The compound can participate in various chemical reactions typical for amines and alcohols:
For example, when reacted with an aldehyde, (R)-1-((R)-Piperazin-2-YL)ethanol can form an imine via a condensation reaction, which may be further reduced to yield secondary amines.
The mechanism by which (R)-1-((R)-Piperazin-2-YL)ethanol exerts its pharmacological effects typically involves:
Studies have shown that piperazine derivatives can modulate receptor activity, leading to enhanced therapeutic effects in conditions such as depression and anxiety disorders.
Relevant data indicate that the compound maintains stability under standard laboratory conditions but should be stored away from light and moisture to preserve integrity.
(R)-1-((R)-Piperazin-2-YL)ethanol hydrochloride has several applications in scientific research and medicinal chemistry:
Chiral piperazine scaffolds, particularly (R)-configured derivatives, demonstrate critical stereoselective interactions with CNS receptors. The trans-(R,R) configuration of piperazine-ethanol hybrids enables optimal spatial orientation for high-affinity binding to dopamine D3 receptors, which exhibit 30-fold higher selectivity over D2 receptors in Parkinson’s disease models [2]. Molecular docking studies reveal that the (R)-ethanol substituent forms hydrogen bonds with Thr369 in the D3 receptor’s active site, while the protonated piperazine nitrogen interacts with Asp110 via ionic bonding [7] [8]. This precise geometry explains why the (S,S)-enantiomer shows >200-fold reduced activity in radioligand binding assays (Table 2) [2]. The pharmacological significance extends beyond dopaminergic systems, as evidenced by piperazine-containing FDA-approved drugs (2011-2023) targeting serotonin receptors, kinases, and antimicrobial targets [6].
Table 1: Physicochemical Properties of (R)-1-((R)-Piperazin-2-yl)ethanol HCl
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₆H₁₄N₂O·HCl | - |
Molecular Weight | 166.65 g/mol | - |
Boiling Point | 245.0 ± 20.0 °C | 760 mmHg |
Density | 1.0 ± 0.1 g/cm³ | 25°C |
Water Solubility | >100 mg/mL | 25°C |
pKa (Piperazine N1) | 9.67 | Aqueous solution |
pKa (Piperazine N4) | 5.38 | Aqueous solution |
LogP (Partition Coefficient) | -0.45 ± 0.30 | Octanol/water |
The ethanol-piperazine pharmacophore confers dual functionality: the basic piperazine nitrogen facilitates transmembrane penetration and receptor recognition, while the ethanol moiety enhances water solubility and provides antioxidant capabilities. This hybrid architecture enables radical scavenging activity, with (R)-1-((R)-piperazin-2-yl)ethanol derivatives reducing oxidative stress markers by 60-75% in in vitro Parkinson’s models [2] [4]. The ethanol group participates in proton-coupled electron transfer (PCET) reactions, donating electrons to neutralize free radicals via a pH-dependent mechanism [4]. This antioxidant behavior synergizes with dopaminergic activity, as demonstrated by lead compounds showing 94% protection of dopaminergic neurons in 6-OHDA-lesioned rat models [2]. Furthermore, the ethanol substituent serves as a synthetic handle for structural diversification, enabling N-alkylation or esterification to modulate pharmacokinetic properties [7] [8].
Early synthetic routes to piperazine-ethanol hybrids relied on classical resolution techniques. Diastereomeric salt formation using L-tartaric acid achieved <70% enantiomeric excess (ee), limiting pharmacological utility [5] [6]. The development of asymmetric catalysis marked a significant advancement:
Modern approaches employ reductive amination of N-Boc-(R)-piperazine-2-carboxaldehyde with enantiopure Grignard reagents, achieving diastereoselectivities >20:1 [2] [5]. These advances facilitated the clinical evaluation of D3-preferring agonists containing the (R,R)-piperazine-ethanol motif for Parkinson’s disease neuroprotection [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2